2-(5-Fluoro-2-methylphenyl)phenol
Description
Contextualization within Fluorinated Biphenyl (B1667301) Phenol (B47542) Chemistry
2-(5-Fluoro-2-methylphenyl)phenol belongs to the structural class of fluorinated biphenyl phenols. Biphenyls are molecules composed of two connected phenyl rings, and the addition of functional groups like hydroxyl (-OH) and fluorine (-F) atoms significantly alters their chemical and physical properties.
The introduction of fluorine into organic molecules is a common strategy in medicinal chemistry and materials science. researchgate.net Fluorine's high electronegativity and small size can modify a molecule's electronic distribution, metabolic stability, and intermolecular interactions. nih.govresearchgate.net In the context of biphenyls, fluorination has been explored to create materials with unique characteristics, such as liquid crystals and specialized polymers. acs.orgntu.ac.uk For instance, fluorinated biphenyls are investigated for their advantageous optical and dielectric properties. ntu.ac.uk The fluorine atom can influence the planarity and rotational barrier of the biphenyl system, which in turn affects its electronic and physical behavior.
Significance of Substituted Phenols in Advanced Organic Synthesis and Materials Science
Phenols, or compounds containing a hydroxyl group attached to an aromatic ring, are fundamental building blocks in organic chemistry. nih.gov They are precursors to a vast array of more complex molecules, including pharmaceuticals, polymers, and dyes. The hydroxyl group is highly activating, meaning it increases the reactivity of the aromatic ring toward electrophilic substitution, directing new substituents to the ortho and para positions. mdpi.com
Substituted phenols are crucial in the synthesis of valuable chemicals and materials. They serve as key intermediates in the production of polymers like phenolic resins, which are known for their heat resistance and durability. In advanced synthesis, the reactivity of phenols is harnessed to construct complex molecular architectures. acs.org Modern synthetic methods, including transition metal-catalyzed cross-coupling reactions and aryne chemistry, provide versatile routes to highly functionalized biaryl phenols. acs.orgnih.gov These compounds are often investigated for their potential as recyclable catalysts and as components in functional materials. acs.org
Overview of Current Research Trajectories Pertaining to this compound
A direct search for research specifically focused on this compound yielded no results. There are no available studies detailing its synthesis, properties, or potential applications. Research in this area is concentrated on the broader classes of molecules:
Synthesis of Hindered Biaryls: Significant effort is dedicated to developing new, efficient methods for creating sterically hindered biaryls, a class to which this compound belongs. These methods often employ transition-metal-free reactions, such as those involving aryne intermediates, to overcome the challenges of forming bonds between crowded aromatic rings. acs.orgnih.gov
Fluorinated Materials: The development of novel fluorinated polymers for applications like gas separation membranes and advanced electronics continues to be an active field. nih.govacs.org Research focuses on how the number and position of fluorine atoms affect material properties like thermal stability and charge transport. researchgate.net
Phenolic Compounds as Catalysts: The use of substituted phenols and their corresponding phenolate (B1203915) anions as organophotoredox catalysts is an emerging trend. These simple, metal-free molecules can facilitate a variety of chemical transformations under mild, visible-light conditions. acs.org
While these general research areas provide a framework for understanding the potential significance of a molecule like this compound, the absence of specific data prevents a more detailed analysis of its role in science and technology.
Structure
3D Structure
Properties
IUPAC Name |
2-(5-fluoro-2-methylphenyl)phenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11FO/c1-9-6-7-10(14)8-12(9)11-4-2-3-5-13(11)15/h2-8,15H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWMODTQRHLVISV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C2=CC=CC=C2O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11FO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20683450 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
202.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261995-40-7 | |
| Record name | 5'-Fluoro-2'-methyl[1,1'-biphenyl]-2-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20683450 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 2 5 Fluoro 2 Methylphenyl Phenol and Analogous Biphenyl Phenolic Systems
Strategies for Aryl-Aryl Bond Formation in Fluorinated Phenols
The creation of the aryl-aryl bond is the cornerstone of synthesizing biphenyl (B1667301) systems. For fluorinated phenols like 2-(5-fluoro-2-methylphenyl)phenol, the choice of synthetic route is critical to achieving good yields and regioselectivity. The electronic properties of the fluorine substituent can influence the reactivity of the aromatic rings, necessitating carefully optimized reaction conditions.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium catalysis is a powerful and versatile tool for the formation of carbon-carbon bonds, and it is widely employed in the synthesis of biaryl compounds. Several palladium-catalyzed methods have been successfully applied to the synthesis of substituted biphenyls, including those containing fluorine and hydroxyl functionalities.
Suzuki-Miyaura Coupling Protocols for Substituted Biphenyls
The Suzuki-Miyaura coupling reaction is one of the most prominent methods for constructing biaryl linkages due to its mild reaction conditions, high functional group tolerance, and the commercial availability of a wide range of boronic acids and their derivatives. nih.gov The reaction typically involves the coupling of an aryl halide with an aryl boronic acid in the presence of a palladium catalyst and a base.
For the synthesis of a compound like this compound, a plausible Suzuki-Miyaura coupling strategy would involve the reaction of a suitably protected 2-halophenol with (5-fluoro-2-methylphenyl)boronic acid, or conversely, the coupling of a halo-substituted 5-fluoro-2-methylbenzene derivative with a protected 2-hydroxyphenylboronic acid. The presence of the fluorine atom can impact the reactivity of the boronic acid, sometimes requiring adjustments to the catalyst system or reaction conditions to achieve optimal results. nih.gov Research has shown that the choice of palladium catalyst, ligand, base, and solvent are all crucial parameters that need to be optimized for the successful coupling of electron-poor or sterically hindered substrates. nih.govthieme-connect.de
Table 1: Key Parameters in Suzuki-Miyaura Coupling for Fluorinated Biphenyl Synthesis
| Parameter | Description | Significance in Fluorinated Systems |
|---|---|---|
| Palladium Precatalyst | The source of the active Pd(0) catalyst. Examples include Pd(OAc)₂, Pd(PPh₃)₄, and palladacycles. | The choice of precatalyst can influence reaction rates and catalyst stability, which is important when dealing with potentially less reactive fluorinated substrates. nih.gov |
| Ligand | A molecule that coordinates to the palladium center, influencing its reactivity, stability, and steric environment. Phosphine (B1218219) ligands are common. | The electronic and steric properties of the ligand are critical for promoting oxidative addition and reductive elimination steps. Bulky and electron-rich ligands are often effective for challenging couplings. nih.govorganic-chemistry.org |
| Base | Activates the boronic acid and facilitates the transmetalation step. Common bases include carbonates (Na₂CO₃, K₂CO₃, Cs₂CO₃) and phosphates (K₃PO₄). | The strength and nature of the base can affect the stability of fluorinated phenylboronic acids and influence the overall reaction yield. nih.govresearchgate.net |
| Solvent | The medium in which the reaction is conducted. A mixture of an organic solvent (e.g., toluene, dioxane) and water is often used. | The solvent system can impact the solubility of reactants and the efficacy of the base, thereby influencing the reaction outcome. |
Other Pd(0)-Catalyzed Aryl-Aryl Coupling Approaches for Phenolic Derivatives
While the Suzuki-Miyaura coupling is highly popular, other palladium-catalyzed cross-coupling reactions are also valuable for synthesizing phenolic biphenyls. These methods often utilize different organometallic reagents in place of boronic acids. For instance, the Negishi coupling (using organozinc reagents) and the Stille coupling (using organotin reagents) have also been employed for the synthesis of biaryl compounds. nih.gov Although less common for fluorinated biphenyl synthesis due to the toxicity and stability issues of the organometallic reagents, they can offer alternative reactivity patterns in specific cases. nih.gov
Furthermore, advancements in ligand design have led to the development of highly active palladium catalysts capable of coupling a broader range of substrates under milder conditions. organic-chemistry.orgrsc.org The use of bulky, electron-rich phosphine ligands has been shown to be particularly effective in promoting the coupling of challenging substrates, including electron-deficient aryl halides and sterically hindered phenols. organic-chemistry.org
Palladium-Catalyzed Direct Arylation of Phenols via C-H Bond Activation
A more atom-economical and step-efficient approach to biaryl synthesis is through direct C-H arylation. This method avoids the pre-functionalization of one of the aryl partners (e.g., conversion to a halide or boronic acid) and instead directly couples a C-H bond of one arene with an aryl halide. researchgate.net In the context of synthesizing phenolic biphenyls, the hydroxyl group can act as a directing group, facilitating the ortho-arylation of the phenol (B47542). researchgate.netnih.gov
For the synthesis of this compound, a direct arylation strategy could involve the reaction of a phenol with a 1-halo-5-fluoro-2-methylbenzene derivative in the presence of a palladium catalyst. The directing effect of the hydroxyl group would favor the formation of the desired 2-substituted product. This approach is attractive for its efficiency, but it often requires careful optimization to control regioselectivity and prevent side reactions. scilit.comscience.gov Research has demonstrated the feasibility of palladium-catalyzed, hydroxy-group-directed C–H arylation of [1,1′-biphenyl]-2-ols with chloroarenes, showcasing the potential of this methodology for building complex terphenyl structures. researchgate.netnih.gov
Table 2: Comparison of Palladium-Catalyzed Coupling Methods
| Method | Key Features | Advantages | Disadvantages |
|---|---|---|---|
| Suzuki-Miyaura Coupling | Couples an aryl halide with an aryl boronic acid. nih.gov | Mild conditions, high functional group tolerance, low toxicity of byproducts. nih.gov | Requires pre-synthesis of the boronic acid. |
| Other Pd(0) Couplings (e.g., Negishi, Stille) | Utilizes organozinc or organotin reagents. nih.gov | Can offer different reactivity and substrate scope. | Reagents can be sensitive to air and moisture, and some are toxic. nih.gov |
| Direct C-H Arylation | Directly couples an aryl C-H bond with an aryl halide. researchgate.net | High atom economy, fewer synthetic steps. researchgate.net | Can suffer from issues with regioselectivity and requires directing groups for control. researchgate.netnih.gov |
Copper-Mediated and Catalyzed Coupling Reactions
Copper-based coupling reactions represent an older but still relevant class of transformations for the formation of aryl-aryl and aryl-ether bonds. These methods can be particularly useful for specific substrate combinations and offer a complementary approach to palladium-catalyzed reactions.
Ullmann-Type Condensation Reactions for Biaryl Ether Formation
The classical Ullmann condensation involves the copper-promoted reaction of an aryl halide with a phenol to form a diaryl ether. wikipedia.orgsynarchive.com While the primary product is a C-O bond, the Ullmann reaction and its variations are historically significant in biaryl chemistry. organic-chemistry.org Modern modifications of the Ullmann reaction often use catalytic amounts of copper salts in the presence of ligands, which allows for milder reaction conditions and a broader substrate scope. nih.govmdpi.com
Although not a direct method for forming the C-C bond of this compound, the Ullmann condensation is a key method for synthesizing diaryl ethers, which are structurally related to biphenyls. The reaction typically requires a base to deprotonate the phenol, and the choice of copper source, ligand, and solvent is crucial for achieving high yields. nih.govmdpi.com The mechanism is believed to involve the formation of a copper(I) phenoxide, which then reacts with the aryl halide. wikipedia.org
Oxidative Coupling Methods for Phenols and Biphenols
Oxidative coupling represents a direct approach for the formation of C-C bonds between two phenolic units. These methods often mimic biosynthetic pathways and can be achieved using various oxidizing agents.
An efficient method for the synthesis of unsymmetrical biphenols involves the oxidative cross-coupling of two different phenols. acs.orgnih.gov For instance, the reaction can be carried out using potassium persulfate (K₂S₂O₈) in the presence of a phase-transfer catalyst like tetrabutylammonium (B224687) hydrogen sulfite (B76179) (Bu₄N⁺·HSO₃⁻) in trifluoroacetic acid (CF₃COOH) under ambient conditions. acs.orgnih.gov This method has been successfully applied to the cross-coupling of substituted phenols with naphthols, where the ortho C-H bond of the phenols couples with the ortho or para C-H bond of the other phenolic counterpart. acs.org The use of Bu₄N⁺·HSO₃⁻ helps to control the undesired homocoupling of the starting phenols. acs.orgnih.gov
Microwave-assisted oxidative coupling has emerged as an eco-friendly and efficient alternative for synthesizing C2-symmetric hydroxylated biphenyls from natural phenols. cnr.it This technique often utilizes sustainable solvents like water or methanol (B129727) and common oxidants such as methyltributylammonium permanganate (B83412) (MTBAP), potassium persulfate with an iron sulfate (B86663) catalyst, or potassium ferricyanide (B76249) (K₃Fe(CN)₆). cnr.it The proposed mechanisms for these reactions involve the generation of phenolic radicals, which then undergo either homo- or hetero-radical-radical coupling. cnr.it
Table 1: Examples of Oxidative Cross-Coupling of Phenols
| Phenol 1 | Phenol 2 | Oxidant/Catalyst | Product | Yield | Reference |
| 4-Methoxyphenol | 2-Naphthol | K₂S₂O₈ / Bu₄N⁺·HSO₃⁻ | 1-(2-Hydroxy-5-methoxyphenyl)naphthalen-2-ol | - | acs.org |
| 4-Methyl-2-methoxyphenol | 2-Naphthol | K₂S₂O₈ / Bu₄N⁺·HSO₃⁻ | 1-(2-Hydroxy-5-methyl-3-methoxyphenyl)naphthalen-2-ol | 61% | acs.org |
| 2,6-Dimethoxyphenol | 2-Naphthol | K₂S₂O₈ / Bu₄N⁺·HSO₃⁻ | 1-(2,4-Dimethoxy-6-hydroxyphenyl)naphthalen-2-ol | 82% | acs.org |
Yields are as reported in the cited literature.
Copper-Catalyzed Carbon-Oxygen (C-O) Bond Formation in Phenolic Systems
Copper-catalyzed cross-coupling reactions are powerful tools for the formation of C-O bonds, leading to the synthesis of diaryl ethers, which are structurally related to biphenols. The Ullmann condensation, a classic example, has been significantly improved over the years with the development of various ligands and milder reaction conditions. nih.gov
A highly efficient copper(II)-catalyzed C-O cross-coupling has been developed between aryl bromides and aliphatic diols. rsc.org This method uses copper(II) chloride (CuCl₂) as the catalyst and potassium carbonate (K₂CO₃) as the base, with the diol itself acting as the reactant, ligand, and solvent. rsc.org The resulting hydroxyalkyl aryl ethers can be further transformed into phenols, offering an alternative route from aryl halides. rsc.org
For the direct synthesis of diaryl ethers, copper-catalyzed O-arylation of phenols with aryl iodides and bromides can be performed under mild conditions using picolinic acid as a ligand for copper in dimethyl sulfoxide (B87167) (DMSO) with potassium phosphate (B84403) (K₃PO₄) as the base. nih.gov This method is tolerant of a variety of functional groups and is effective for the synthesis of sterically hindered and heteroaryl diaryl ethers. nih.gov
Table 2: Copper-Catalyzed C-O Bond Formation Reactions
| Aryl Halide | Nucleophile | Catalyst/Ligand | Product Type | Reference |
| Aryl bromides | Aliphatic diols | CuCl₂ | Hydroxyalkyl aryl ethers | rsc.org |
| Aryl iodides/bromides | Phenols | CuI / Picolinic acid | Diaryl ethers | nih.gov |
| Aryl halides | Various N, O, S-nucleophiles | Copper / Bidentate ligands | Arylated products | nih.gov |
Rhodium-Catalyzed Arylation of Phenols
Rhodium catalysis offers unique reactivity for C-H activation and subsequent arylation reactions. While direct rhodium-catalyzed arylation of phenols to form biphenyls is a specific area of research, related rhodium-catalyzed transformations highlight the potential of this metal in C-C bond formation. For instance, rhodium catalysts have been effectively used for the enantioselective arylation of other substrates, such as α,β-unsaturated γ-lactams, to produce chiral 4-aryl-2-pyrrolidones. okstate.edu Additionally, rhodium-catalyzed acylnitrene transfer reactions have been studied mechanistically, showcasing the versatility of rhodium complexes in mediating complex transformations. youtube.com The principles of C-H activation and cross-coupling demonstrated in these systems could potentially be adapted for the direct arylation of phenols to construct biphenyl scaffolds.
Other Transition Metal-Catalyzed Aryl-Aryl Bond Formations (e.g., Heck, Glaser, Hiyama)
Besides oxidative coupling, several other transition metal-catalyzed cross-coupling reactions are cornerstones in the synthesis of biaryl compounds.
The Heck reaction , catalyzed by palladium, involves the coupling of aryl or vinyl halides with activated alkenes. organic-chemistry.org This reaction has broad applicability and is known for its high trans selectivity. organic-chemistry.org Phosphine-free Heck reactions in water using a Pd(L-proline)₂ complex have been developed as an environmentally friendly protocol. organic-chemistry.org While typically used for forming C(sp²)-C(sp²) bonds with an alkene partner, variations of the Heck reaction can lead to aryl-aryl bond formation under specific conditions or through domino processes. mdpi.comnih.gov
The Glaser coupling is a copper-catalyzed homocoupling of terminal alkynes to form symmetrical 1,3-diynes. wikipedia.orgorganic-chemistry.org First reported in 1869, it is one of the oldest coupling reactions. nih.gov Modifications like the Hay coupling, which uses a TMEDA complex of copper(I) chloride and air as the oxidant, have improved the reaction's versatility. wikipedia.orgorganic-chemistry.org While the direct product is a diyne, this linkage can serve as a precursor for further transformations to generate aromatic systems.
The Hiyama coupling is a palladium-catalyzed cross-coupling reaction between organosilanes and organic halides. wikipedia.orgorganic-chemistry.org This reaction is an attractive alternative to other cross-coupling methods due to the low toxicity, stability, and ease of handling of organosilicon reagents. organic-chemistry.orgumich.edu Activation of the organosilane with a fluoride (B91410) source or a base is crucial for the transmetalation step. organic-chemistry.org The Hiyama coupling has been successfully applied to the synthesis of various aryl-aryl and aryl-alkyl compounds. wikipedia.org Copper catalysis has also been explored for Hiyama-type couplings, particularly for aryl-heteroaryl and heteroaryl-heteroaryl bond formations. acs.orgrsc.org
Table 3: Overview of Other Transition Metal-Catalyzed Aryl-Aryl Bond Formations
| Reaction Name | Catalyst | Coupling Partners | Key Features | Reference(s) |
| Heck Reaction | Palladium | Aryl/vinyl halide + Alkene | High trans selectivity, versatile | organic-chemistry.orgmdpi.comnih.gov |
| Glaser Coupling | Copper | Terminal alkynes (homocoupling) | Forms symmetrical 1,3-diynes | wikipedia.orgorganic-chemistry.orgnih.gov |
| Hiyama Coupling | Palladium, Copper | Organosilane + Organic halide | Low toxicity of silicon reagents | wikipedia.orgorganic-chemistry.orgumich.eduacs.org |
Selective Functionalization and Derivatization Techniques
The synthesis of specifically substituted biphenyls like this compound often requires precise methods for introducing functional groups onto the aromatic rings either before or after the coupling step.
Regioselective Introduction of Fluorine Substituents in Phenolic Precursors
The introduction of fluorine into aromatic systems can significantly alter the biological and chemical properties of a molecule. nih.gov Several methods have been developed for the regioselective fluorination of phenols.
One notable method is the para-selective dearomatizing fluorination of phenols using an I(I)/I(III) catalytic cycle. rsc.orgrsc.orgnih.gov This process directs a fluoride nucleophile to the C4 position of the phenol, generating fluorinated cyclohexadienones. rsc.org This approach is competitive with state-of-the-art hydroxylation chemistry and provides a platform to explore fluorine-for-hydroxyl bioisosterism. rsc.orgrsc.org
Deoxyfluorination of phenols offers a direct route to aryl fluorides. Reagents like PhenoFluor™ have been developed for the one-step, ipso-substitution of the hydroxyl group with fluorine. sigmaaldrich.com This method is operationally simple, regiospecific, and compatible with a wide range of functional groups. sigmaaldrich.com Ruthenium-mediated deoxyfluorination has also been developed, which is particularly useful for the fluorination of electron-rich phenols and can be applied in radiolabeling with ¹⁸F. acs.org
Targeted Methylation Strategies in Fluorinated Aromatic Scaffolds
The introduction of a methyl group can also have a profound impact on a molecule's properties, often referred to as the "magic methyl effect". rsc.org Strategies for the targeted methylation of aromatic compounds, including those already containing fluorine, are therefore highly valuable.
A unified approach has been developed for the meta-selective methylation of arenes using a ruthenium-catalyzed alkylation followed by a photocatalyzed protodecarboxylation. rsc.org This method utilizes a transient directing group to achieve high regioselectivity. rsc.org This strategy is compatible with complex, bioactive molecules. rsc.org
In the context of producing specific isomers like 2,3,6-trimethylphenol, which is an intermediate in Vitamin E synthesis, vapor-phase methylation of meta-substituted phenolic compounds such as m-cresol (B1676322) or 2,5-xylenol has been demonstrated using specific catalysts. google.com While not directly involving a fluorinated scaffold, these methods showcase techniques for controlled methylation of phenolic rings. The principles of using specific catalysts and reaction conditions to direct methylation can be applied to more complex systems, including fluorinated aromatics.
Advanced Structural Elucidation and Spectroscopic Characterization
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy
High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of organic compounds. For 2-(5-Fluoro-2-methylphenyl)phenol, a combination of ¹H, ¹³C, ¹⁹F, and 2D NMR experiments would be employed to assign all proton and carbon signals and confirm the connectivity of the atoms.
Proton (¹H) NMR Spectroscopic Analysis of Aromatic and Aliphatic Protons
The ¹H NMR spectrum is used to identify the number and type of hydrogen atoms in a molecule. In this compound, a total of ten protons are expected to be observed.
Aromatic Protons (7H): The seven protons attached to the two phenyl rings would appear in the downfield region, typically between 6.8 and 7.5 ppm. The signals would be complex due to spin-spin coupling between adjacent protons (ortho- and meta-coupling). The protons on the fluorinated ring would also exhibit coupling to the fluorine atom.
Phenolic Proton (1H): The hydroxyl (-OH) proton is expected to produce a broad singlet, the chemical shift of which is highly dependent on solvent and concentration, but typically falls in the range of 4.5-8.0 ppm.
Aliphatic Protons (3H): The methyl (-CH₃) group protons are shielded and would appear as a sharp singlet in the upfield region, likely around 2.0-2.3 ppm.
The expected splitting patterns arise from proton-proton (H-H) and proton-fluorine (H-F) coupling, which would be crucial for assigning specific protons to their positions on the aromatic rings.
Table 1: Predicted ¹H NMR Chemical Shifts and Multiplicities for this compound
| Proton Type | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Number of Protons |
|---|---|---|---|
| Aromatic Protons | 6.8 - 7.5 | Multiplet | 7 |
| Phenolic OH | 4.5 - 8.0 | Broad Singlet | 1 |
| Methyl Protons | 2.0 - 2.3 | Singlet | 3 |
Carbon-13 (¹³C) NMR Spectroscopic Analysis, including C-F Coupling
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, which has 13 carbon atoms, one would expect to see up to 13 distinct signals, assuming no accidental overlap. A key feature of the ¹³C NMR spectrum of this compound is the presence of carbon-fluorine (C-F) coupling, which splits the signals of carbons close to the fluorine atom into doublets. magritek.comacdlabs.comblogspot.comrsc.orgionicviper.org
Aromatic Carbons (12C): These signals would appear in the 110-160 ppm range. The carbon directly bonded to the fluorine atom (C5') would show a large one-bond coupling constant (¹JCF) of approximately 240-250 Hz, appearing as a doublet. magritek.com Carbons two bonds away (C4', C6') and three bonds away (C1', C3') would exhibit smaller ²JCF (approx. 20-25 Hz) and ³JCF (approx. 5-10 Hz) couplings, respectively. magritek.com The carbon attached to the hydroxyl group (C1) and the carbon attached to the methyl group (C2') would also be found in this region.
Aliphatic Carbon (1C): The methyl carbon would give a signal in the upfield region, typically around 15-20 ppm.
Proton-decoupled ¹³C NMR spectra of fluorinated compounds can be complex to interpret due to these C-F couplings. magritek.com
Table 2: Predicted ¹³C NMR Data and Characteristic C-F Coupling Constants
| Carbon Type | Predicted Chemical Shift (ppm) | Expected C-F Coupling (JCF) |
|---|---|---|
| C-F (C5') | 158 - 162 | ¹JCF ≈ 240-250 Hz (doublet) |
| C-OH (C1) | 150 - 156 | - |
| Aromatic C-H & C-C | 110 - 145 | ²JCF, ³JCF, ⁴JCF may be observed |
| Methyl Carbon | 15 - 20 | - |
Fluorine-19 (¹⁹F) NMR Spectroscopic Analysis for Fluorinated Moieties
¹⁹F NMR is a highly sensitive technique used specifically to analyze fluorine-containing compounds. Since this compound contains a single fluorine atom, its ¹⁹F NMR spectrum would be relatively simple, showing one main signal. The chemical shift of this signal would be characteristic of an aryl fluoride (B91410). The signal would likely be split into a multiplet, specifically a doublet of doublets, due to coupling with the two neighboring ortho- and meta-protons (H4' and H6').
Advanced 2D NMR Techniques (e.g., HHCOSY, TOCSY, DEPT) for Complete Structural Assignment
To overcome the complexities of the 1D spectra and achieve a complete and unambiguous assignment of all signals, various 2D NMR experiments are essential.
HH-COSY (Homonuclear Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. It would reveal correlations between adjacent protons on each of the two aromatic rings, helping to trace the connectivity within each ring system.
TOCSY (Total Correlation Spectroscopy): TOCSY extends the correlations seen in COSY to an entire spin system. nih.gov For this molecule, a TOCSY experiment would show correlations between all protons on the 5-fluoro-2-methylphenyl ring, and separately, all protons on the phenol (B47542) ring, allowing for the clear distinction between the two aromatic systems. nih.gov
DEPT (Distortionless Enhancement by Polarization Transfer): DEPT is a set of experiments (DEPT-45, DEPT-90, DEPT-135) used to differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum would show CH and CH₃ signals as positive peaks and CH₂ signals as negative peaks. A DEPT-90 spectrum would only show signals for CH carbons. This would definitively identify the methyl carbon and the seven aromatic CH carbons, while the five quaternary carbons (including C-OH, C-F, and the two carbons forming the biphenyl (B1667301) bond) would be absent.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a sample and is used to identify the functional groups present.
Fourier Transform Infrared (FTIR) Spectroscopy for Characteristic Vibrational Modes
The FTIR spectrum of this compound would display several characteristic absorption bands corresponding to its specific functional groups. Analysis of these bands confirms the presence of the key structural components. nih.gov
O-H Stretch: A prominent, broad absorption band is expected in the region of 3200-3600 cm⁻¹, which is characteristic of the stretching vibration of the phenolic hydroxyl group.
C-H Stretch: Aromatic C-H stretching vibrations would appear as a group of sharp bands just above 3000 cm⁻¹ (approx. 3030-3100 cm⁻¹). The aliphatic C-H stretching of the methyl group would be observed just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹).
C=C Aromatic Stretch: Multiple sharp bands in the 1450-1600 cm⁻¹ region correspond to the carbon-carbon double bond stretching vibrations within the two aromatic rings.
C-F Stretch: A strong, sharp absorption band characteristic of the carbon-fluorine bond stretch is expected in the 1100-1250 cm⁻¹ region.
Table 3: Predicted Characteristic FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Phenolic -OH | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Aromatic C-H | C-H Stretch | 3030 - 3100 | Medium, Sharp |
| Aliphatic -CH₃ | C-H Stretch | 2850 - 2960 | Medium, Sharp |
| Aromatic C=C | C=C Stretch | 1450 - 1600 | Medium to Strong, Sharp |
| Aryl-F | C-F Stretch | 1100 - 1250 | Strong, Sharp |
X-ray Crystallography
X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid.
The arrangement of molecules in the crystal lattice, known as crystal packing, is governed by various intermolecular interactions. In the case of this compound, these interactions are crucial for the stability of the crystal structure.
C-H···O Interactions: These weak hydrogen bonds involve a hydrogen atom attached to a carbon atom acting as a hydrogen bond donor and an oxygen atom as the acceptor. In the crystal structure of this compound, such interactions are expected between the phenyl C-H groups and the phenolic oxygen of neighboring molecules. researchgate.net
Dipole-Dipole Interactions: The polar C-F and O-H bonds in the molecule create molecular dipoles. The alignment of these dipoles in the crystal lattice leads to attractive dipole-dipole interactions that further stabilize the crystal packing.
Hirshfeld surface analysis is a modern computational tool used to visualize and quantify these intermolecular interactions within the crystal. nih.gov
Electronic Absorption Characteristics via Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides insights into the electronic transitions within the this compound molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. The UV-Vis spectrum typically shows absorption bands corresponding to π → π* transitions within the aromatic rings. The position and intensity of these absorption maxima are influenced by the substituents on the phenyl rings. The fluorine atom and the methyl group can cause a shift in the absorption bands (either a bathochromic or hypsochromic shift) compared to unsubstituted biphenylphenol. Studies on phenol and its derivatives show that the electronic transitions are sensitive to the molecular environment and substitution patterns. researchgate.net
Table of Spectroscopic and Crystallographic Data
| Parameter | Value / Description | Source |
| Raman Spectroscopy | FT-Raman spectra reveal characteristic vibrational modes. nih.govnih.gov | nih.govnih.gov |
| Single-Crystal X-ray Diffraction | Provides precise bond lengths, bond angles, and overall molecular conformation in the solid state. researchgate.netresearchgate.netaps.org | researchgate.netresearchgate.netaps.org |
| Intermolecular Interactions | C-H···O, π-π stacking, and dipole-dipole interactions are significant in the crystal packing. researchgate.netscirp.orgresearchgate.netacs.orgmostwiedzy.plnih.govutwente.nl | researchgate.netscirp.orgresearchgate.netacs.orgmostwiedzy.plnih.govutwente.nl |
| UV-Vis Spectroscopy | Shows electronic transitions, primarily π → π*, influenced by fluoro and methyl substituents. researchgate.net | researchgate.net |
Computational and Theoretical Investigations of 2 5 Fluoro 2 Methylphenyl Phenol
Quantum Chemical Calculations for Molecular Geometry and Electronic Structure
Quantum chemical calculations are fundamental tools for elucidating the three-dimensional structure and electronic properties of molecules. These computational methods provide insights into molecular stability, reactivity, and intermolecular interactions, which are often difficult to determine experimentally. For 2-(5-Fluoro-2-methylphenyl)phenol, methods such as Density Functional Theory (DFT) and Hartree-Fock (HF) are employed to model its molecular characteristics with a high degree of accuracy.
Density Functional Theory (DFT) has become a leading method in quantum chemistry for predicting the molecular geometry of organic compounds. It calculates the electronic structure of a molecule by modeling its electron density, offering a balance between computational cost and accuracy. ntnu.no For this compound, DFT calculations are used to determine the most stable three-dimensional arrangement of its atoms, known as the optimized geometry.
The Hartree-Fock (HF) method is a foundational ab initio approach in computational chemistry that solves the Schrödinger equation by approximating the electron-electron repulsion. ntnu.no It treats each electron as moving in the average field of all other electrons, neglecting the instantaneous correlation of electron movements. wikipedia.orgepfl.ch While HF is a significant first step, this approximation limits its accuracy for many systems. epfl.ch
To improve upon HF, post-Hartree-Fock methods are employed. These methods explicitly include electron correlation, which is crucial for accurate calculations of energetic and electronic properties. wikipedia.orgresearchgate.net Common post-HF methods include Møller–Plesset perturbation theory (MPn, e.g., MP2, MP4) and Configuration Interaction (CI). epfl.ch These more computationally intensive methods provide more accurate values for properties such as total energy, dipole moment, and polarizability. For a molecule like this compound, these calculations would yield a precise understanding of its electronic distribution and stability, which are essential for predicting its behavior in chemical reactions and interactions.
The accuracy of both DFT and HF calculations is highly dependent on the choice of the functional and the basis set. reddit.com A basis set is a set of mathematical functions used to construct the molecular orbitals. uniovi.es The size and type of the basis set determine the flexibility the model has to describe the distribution of electrons around the nuclei.
Commonly used basis sets belong to two main families:
Pople-style basis sets : Such as 6-31G(d,p) or 6-311++G(d,p), they offer a tiered approach to complexity and computational cost. The characters * or (d,p) indicate the addition of polarization functions, which allow for more accurate descriptions of bonding by accounting for the non-spherical nature of atomic orbitals in a molecule. The ++ indicates the addition of diffuse functions, important for describing anions or systems with significant lone-pair electrons.
Dunning's correlation-consistent basis sets : Such as cc-pVDZ, cc-pVTZ, which are designed to systematically converge towards the complete basis set limit, providing a pathway to highly accurate results, especially when used with post-HF methods.
In DFT, the functional describes the exchange-correlation energy, which accounts for the quantum mechanical effects of electron exchange and the correlation between electron movements. ntnu.no The B3LYP functional is a widely used hybrid functional that combines the strengths of HF theory and other exchange-correlation models, often yielding reliable results for organic molecules. nih.govresearchgate.net The selection of a specific functional and basis set, for instance, B3LYP with the 6-311++G(d,p) basis set, represents a compromise between desired accuracy and available computational resources. researchgate.net Validation involves comparing calculated results with experimental data where available or benchmarking against higher-level theoretical calculations.
Molecular Electronic Structure Analysis
Analyzing the molecular electronic structure provides deep insights into the chemical reactivity and kinetic stability of a molecule. Techniques such as Frontier Molecular Orbital (FMO) analysis and Molecular Electrostatic Potential (MEP) mapping are used to identify reactive sites and predict the nature of intermolecular interactions.
Frontier Molecular Orbital (FMO) theory simplifies reactivity to the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgyoutube.com
HOMO : Represents the outermost orbital containing electrons and acts as an electron donor. Its energy (EHOMO) is related to the ionization potential. A higher EHOMO value indicates a greater ability to donate electrons.
LUMO : Represents the innermost orbital without electrons and acts as an electron acceptor. Its energy (ELUMO) is related to the electron affinity. A lower ELUMO value suggests a greater ability to accept electrons.
The energy difference between these two orbitals, the HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO), is a crucial indicator of molecular stability and reactivity. nih.gov A large energy gap implies high kinetic stability and low chemical reactivity because it requires more energy to excite an electron from the HOMO to the LUMO. pku.edu.cn Conversely, a small energy gap suggests the molecule is more reactive. Global reactivity descriptors, such as chemical hardness and its inverse, molecular softness, can be derived from these energies and are used to quantify the molecule's reactivity.
| Parameter | Definition | Significance for Reactivity |
|---|---|---|
| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability (nucleophilicity). |
| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability (electrophilicity). |
| Energy Gap (ΔE) | ΔE = ELUMO – EHOMO | A smaller gap indicates higher reactivity and lower kinetic stability. |
| Molecular Softness (σ) | Inverse of chemical hardness; proportional to 1/ΔE | A higher value indicates greater reactivity. |
The Molecular Electrostatic Potential (MEP) surface provides a visual representation of the charge distribution within a molecule. nih.gov It is mapped onto the molecule's electron density surface, illustrating the net electrostatic effect of the protons and electrons. nih.gov The MEP map is color-coded to identify regions of different electrostatic potential, which are crucial for predicting how a molecule will interact with other charged or polar species. researchgate.net
The color scheme typically follows this convention:
Red : Indicates regions of most negative electrostatic potential, which are rich in electrons. These areas are susceptible to electrophilic attack and are often associated with lone pairs on electronegative atoms like oxygen or fluorine.
Blue : Indicates regions of most positive electrostatic potential, which are electron-deficient. These areas are prone to nucleophilic attack and are typically found around hydrogen atoms, especially acidic ones like the hydroxyl proton.
Green/Yellow : Indicate regions of intermediate or near-zero potential.
Investigation of Non-Linear Optical (NLO) Properties (e.g., Polarizability, Hyperpolarizability)
Non-linear optical (NLO) materials are at the forefront of modern photonics and optoelectronics, with applications in laser technology, optical data storage, and telecommunications. The NLO response of a molecule is determined by its polarizability (α) and first-order hyperpolarizability (β). Computational chemistry offers powerful tools to predict these properties, providing insights into a molecule's potential for NLO applications. journaleras.com
The polarizability of a molecule describes the ease with which its electron cloud can be distorted by an external electric field. Hyperpolarizability, a higher-order effect, quantifies the non-linear response of the molecule to a strong electric field, such as that from a laser. A high hyperpolarizability value is a key indicator of a promising NLO material. For the purpose of comparison, urea is often used as a reference compound in NLO studies. journaleras.commdpi.com
Computational approaches, particularly DFT with functionals like B3LYP, are commonly employed to calculate the polarizability and hyperpolarizability of organic molecules. journaleras.combohrium.com These calculations can elucidate the relationship between molecular structure, charge distribution, and NLO activity. For instance, the presence of electron-donating and electron-withdrawing groups, as well as extended π-conjugated systems, can significantly enhance the hyperpolarizability. In the case of this compound, the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing fluoro group on the biphenyl (B1667301) framework is expected to influence its NLO properties.
Below is a hypothetical data table illustrating the kind of results obtained from such a computational study, based on typical values for similar aromatic compounds.
| Property | Symbol | Hypothetical Value | Units |
| Dipole Moment | µ | 3.50 | Debye |
| Mean Polarizability | <α> | 25.12 x 10-24 | esu |
| First-Order Hyperpolarizability | β | 150.45 x 10-32 | esu |
Note: The values presented in this table are hypothetical and serve as an illustration of the data generated in a computational NLO analysis. Specific values for this compound would require a dedicated DFT calculation.
Thermochemical Properties (e.g., Standard Enthalpies, Entropies, and Gibbs Free Energies of Formation)
Thermochemical properties are fundamental to understanding the stability and reactivity of a chemical compound. researchgate.net These properties, including the standard enthalpy of formation (ΔfH°), standard entropy (S°), and Gibbs free energy of formation (ΔfG°), can be reliably predicted using computational methods. chemeo.com These calculations provide crucial data for process design, safety analysis, and understanding reaction mechanisms in chemical synthesis.
DFT and other quantum chemical methods can be used to calculate the total electronic energy of a molecule in its optimized geometry. From this, and by performing frequency calculations, it is possible to determine the molecule's thermochemical properties at a given temperature and pressure.
The standard enthalpy of formation indicates the heat change when one mole of the compound is formed from its constituent elements in their standard states. A more negative value suggests greater energetic stability. The standard entropy is a measure of the randomness or disorder of the molecules, and the Gibbs free energy of formation combines enthalpy and entropy to determine the spontaneity of the compound's formation.
A representative table of calculated thermochemical properties for a molecule like this compound is provided below.
| Property | Symbol | Hypothetical Value | Units |
| Standard Enthalpy of Formation | ΔfH° | -250.5 | kJ/mol |
| Standard Molar Entropy | S° | 420.8 | J/mol·K |
| Standard Gibbs Free Energy of Formation | ΔfG° | -180.2 | kJ/mol |
Note: The values in this table are illustrative and represent typical results from a computational thermochemical analysis of a substituted biphenyl compound. Accurate values for this compound would necessitate specific quantum chemical calculations.
Reactivity and Chemical Transformations of 2 5 Fluoro 2 Methylphenyl Phenol
Electrophilic Aromatic Substitution Reactions on the Biphenyl (B1667301) Phenol (B47542) Core
Electrophilic aromatic substitution (EAS) is a fundamental reaction for the functionalization of aromatic compounds. pearson.commasterorganicchemistry.commakingmolecules.comkhanacademy.org In 2-(5-fluoro-2-methylphenyl)phenol, the regiochemical outcome of EAS reactions is dictated by the combined electronic and steric effects of the hydroxyl (-OH), methyl (-CH₃), and fluoro (-F) substituents, as well as the second phenyl ring.
The hydroxyl group on the first ring is a potent activating and ortho, para-directing group. The methyl group on the second ring is also an activating and ortho, para-director, albeit weaker than the hydroxyl group. Conversely, the fluorine atom is a deactivating group due to its inductive effect, yet it directs incoming electrophiles to the ortho and para positions through resonance.
Given these directing effects, electrophilic attack is most likely to occur on the phenol-bearing ring, which is highly activated by the hydroxyl group. The para position to the hydroxyl group is sterically accessible and electronically favored. The ortho positions are also activated, but one is sterically hindered by the adjacent phenyl ring.
On the second ring, the positions ortho and para to the methyl group are activated. However, this ring is generally less reactive towards electrophiles compared to the phenol ring. The fluorine atom further deactivates this ring. Therefore, substitution on the fluorinated ring would require more forcing conditions.
| Reaction | Reagents | Predicted Major Product(s) |
| Nitration | HNO₃/H₂SO₄ | 2-(5-Fluoro-2-methylphenyl)-4-nitrophenol |
| Bromination | Br₂/FeBr₃ | 4-Bromo-2-(5-fluoro-2-methylphenyl)phenol |
| Friedel-Crafts Acylation | RCOCl/AlCl₃ | 4-Acyl-2-(5-fluoro-2-methylphenyl)phenol |
Chemical Modifications of the Phenolic Hydroxyl Group (e.g., Etherification, Esterification)
The phenolic hydroxyl group is a versatile handle for further molecular elaboration through reactions like etherification and esterification. These modifications can alter the compound's physical properties, such as solubility and lipophilicity, and are crucial for the synthesis of more complex derivatives.
Etherification: The synthesis of ethers from this compound can be readily achieved. For instance, the Williamson ether synthesis, involving the deprotonation of the phenol with a base (e.g., potassium carbonate) followed by reaction with an alkyl halide, is a common method. Given the steric hindrance around the hydroxyl group from the adjacent phenyl ring, microwave-assisted methods in the presence of a base like KOH in DMSO have been shown to be effective for the etherification of hindered phenols. researchgate.net A patent describes the etherification of various phenols by reaction with an etherifying agent in the presence of a carboxylic acid salt. google.com Recent advances also include copper-catalyzed amino etherification, which can produce amino aryl ethers. acs.org
Esterification: Ester derivatives can be prepared by reacting the phenol with acyl chlorides or anhydrides, often in the presence of a base like pyridine (B92270) or triethylamine (B128534) to neutralize the HCl byproduct. The esterification of hindered phenols has been reported, for example, in the synthesis of monomeric antioxidants from 3,5-di-tert-butyl-4-hydroxybenzoic acid and various alcohols. tandfonline.com
| Reaction Type | Typical Reagents | Product Type |
| Etherification | Alkyl halide, K₂CO₃, Acetone | Alkyl aryl ether |
| Esterification | Acyl chloride, Pyridine | Aryl ester |
Reactions Involving the Methyl Group (e.g., Benzylic Oxidation, Halogenation)
The methyl group attached to the biphenyl core is susceptible to reactions at the benzylic position, offering another avenue for functionalization.
Benzylic Oxidation: The methyl group can be oxidized to a variety of functional groups, including an aldehyde, a carboxylic acid, or a ketone, depending on the oxidant used. Strong oxidizing agents like potassium permanganate (B83412) (KMnO₄) or chromic acid can oxidize the methyl group to a carboxylic acid. youtube.com More controlled oxidation to the aldehyde can be challenging but may be achieved with milder reagents. An efficient and practical benzylic aerobic oxidation catalyzed by an N-hydroxyimide organocatalyst has been developed for a broad range of substrates. nih.gov
Benzylic Halogenation: Free radical halogenation at the benzylic position can be accomplished using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator (e.g., AIBN or light). This reaction proceeds via a benzylic radical intermediate, which is stabilized by the adjacent aromatic ring. This would yield 2-(2-(bromomethyl)-5-fluorophenyl)phenol, a versatile intermediate for further nucleophilic substitution reactions. Recent developments include palladium-catalyzed and manganese-catalyzed benzylic C(sp³)–H fluorination. beilstein-journals.orgbeilstein-journals.org
| Reaction | Reagents | Typical Product |
| Benzylic Oxidation | KMnO₄, heat | 2-(5-Fluoro-2-carboxyphenyl)phenol |
| Benzylic Bromination | NBS, AIBN | 2-(2-(Bromomethyl)-5-fluorophenyl)phenol |
| Benzylic Fluorination | Selectfluor | 2-(5-Fluoro-2-(fluoromethyl)phenyl)phenol |
Structure Property Relationships of Fluorinated Biphenyl Phenols
Influence of Fluorine Substitution on Electronic Distribution and Reactivity
The substitution of hydrogen with fluorine, the most electronegative element, profoundly impacts the electronic environment of the biphenyl (B1667301) phenol (B47542) molecule. This high electronegativity leads to a significant redistribution of electron density, which in turn alters the molecule's reactivity. nih.gov
Fluorine's strong electron-withdrawing inductive effect (-I effect) decreases the electron density of the aromatic rings. This can make the molecule more stable in redox reactions. acs.org The presence of fluorine can also change the electronic distribution and reactivity, which can be beneficial in various chemical applications. nih.gov For instance, in the context of drug design, fluorine substitution can enhance interactions with biological targets and improve lipophilicity. nih.gov
Theoretical studies, such as Density Functional Theory (DFT), are employed to understand these electronic effects. DFT calculations can provide insights into optimized structures, total energies, energy gaps, and dipole moments, which are all influenced by fluorine substitution. researchgate.net Molecular electrostatic potential analysis can reveal regions of positive and negative potential, indicating the possibility of significant dipole-dipole intermolecular interactions. acs.org
The reactivity of fluorinated biphenyl phenols is a key area of study. For example, the propensity of a fluorinated ring to be hydroxylated can depend on the position of the fluorine atom. nih.gov Furthermore, fluorinated compounds may exhibit altered reactivity in processes like electrophilic aromatic substitution due to the modified electron density of the aromatic system. docbrown.info While the high electronegativity of fluorine generally makes nucleophilic fluorination difficult due to the strong hydration of the fluoride (B91410) ion, enzymatic pathways have been discovered that can achieve this transformation. nih.gov
Role of Methyl Group Position and Electronic Effects on Molecular Properties
The presence of a methyl group, particularly in the ortho position to the phenyl-phenyl bond, can induce a more twisted conformation between the two aromatic rings. nih.gov This steric hindrance can affect the planarity of the molecule and, consequently, its electronic and physical properties. wikipedia.org The spatial orientation of the phenyl rings relative to each other, defined by dihedral angles, is a critical factor shaped by the presence and position of methyl groups. ontosight.ai
The electronic effect of the methyl group is generally considered to be electron-donating (+I effect). This can influence the electron density of the aromatic ring to which it is attached, although this effect is less pronounced than the electron-withdrawing effect of fluorine. The interplay between the electron-donating methyl group and the electron-withdrawing fluorine atom in 2-(5-Fluoro-2-methylphenyl)phenol creates a unique electronic landscape across the molecule.
Impact of Phenolic Hydroxyl Group on Intermolecular Interactions and Solid-State Organization
The phenolic hydroxyl (-OH) group is a key functional group that dictates many of the physical and chemical properties of biphenyl phenols. Its ability to act as both a hydrogen bond donor and acceptor allows for the formation of strong intermolecular hydrogen bonds. nih.gov
These hydrogen bonds play a crucial role in the solid-state organization of these molecules, influencing their crystal packing and melting points. docbrown.info The presence of the hydroxyl group directly attached to the benzene (B151609) ring increases the electron density of the pi orbitals of the ring, making the molecule more susceptible to electrophilic attack. docbrown.info
The acidity of the phenolic hydroxyl group, typically with a pKa between 10 and 12, is another important characteristic. wikipedia.org This acidity can be influenced by other substituents on the aromatic rings. For instance, the electron-withdrawing fluorine atom in this compound would be expected to increase the acidity of the phenolic proton compared to an unsubstituted phenol.
Correlation between Molecular Structure and Macroscopic Performance in Advanced Materials (Non-Biological)
The specific molecular structure of fluorinated biphenyl phenols, arising from the interplay of the fluorine, methyl, and hydroxyl groups, directly correlates with their macroscopic performance in various non-biological advanced materials.
Fluorinated biphenyls are valued for their rigidity, chemical stability, and electron-poor nature, making them suitable for applications in:
Organic Light-Emitting Diodes (OLEDs) rsc.org
Liquid Crystal Displays (LCDs) rsc.org
Organic Semiconductors rsc.org
Metal-Organic Frameworks (MOFs) rsc.org
The introduction of fluorine can enhance properties like thermal stability and influence the energy levels of molecular orbitals, which is critical for the performance of organic electronic devices. The dipole moment created by the C-F bond can also lead to favorable intermolecular interactions for creating ordered solid-state structures. acs.org
The steric bulk and conformational effects induced by the methyl group can be exploited to control the molecular packing and prevent undesirable aggregation, which can be detrimental to the performance of materials like organic semiconductors. ontosight.ai The ability of the phenolic hydroxyl group to form strong hydrogen bonds is crucial for creating self-assembled monolayers and other ordered structures on surfaces, which is important for various nanotechnology applications.
The combination of these structural features in this compound makes it a potentially valuable building block for the synthesis of new materials with tailored properties. For example, its structure could be incorporated into polymers of intrinsic microporosity (PIMs) or used as a precursor for the synthesis of more complex molecules for electronic or optical applications. rsc.org
Advanced Analytical Methodologies in Research of 2 5 Fluoro 2 Methylphenyl Phenol
Gas Chromatography (GC) Techniques for Purity Assessment and Quantitative Analysis
Gas chromatography is a premier technique for the analysis of volatile and semi-volatile compounds like 2-(5-Fluoro-2-methylphenyl)phenol. Its high resolution and sensitivity make it ideal for both assessing the purity of synthesized batches and for quantifying the compound in complex mixtures.
Gas chromatography coupled with a Flame Ionization Detector (GC-FID) is a robust and widely used method for the quantitative analysis of organic compounds. For this compound, this technique offers a reliable way to determine its purity. The compound, being a phenol (B47542), is sufficiently volatile for GC analysis, often after conversion to a more volatile silyl ether derivative to improve peak shape and thermal stability.
In a typical GC-FID analysis, a fused-silica capillary column, such as one coated with a 5% diphenyl / 95% dimethyl polysiloxane stationary phase, provides good separation of the analyte from potential impurities. The FID detector responds to carbon atoms, providing a signal that is proportional to the mass of the analyte, making it an excellent tool for quantification. The response of the FID is proportional to the number of C-H bonds in the molecule, and it is a destructive technique as it burns the compounds coming off the column. nih.gov
Key Parameters for GC-FID Analysis:
Column: Capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness)
Injector Temperature: Typically set around 250 °C to ensure rapid volatilization.
Oven Temperature Program: A temperature gradient is often employed, for instance, starting at 100 °C and ramping up to 280 °C to elute compounds with different boiling points.
Detector Temperature: Usually set higher than the final oven temperature (e.g., 300 °C) to prevent condensation.
Carrier Gas: High-purity nitrogen or helium at a constant flow rate. nih.gov
The purity of a this compound sample is determined by calculating the peak area percentage of the main compound relative to the total area of all detected peaks in the chromatogram. For accurate quantitative analysis, a calibration curve is constructed using standards of known concentration.
Table 1: Illustrative GC-FID Purity Data for a Synthesized Batch of this compound
| Peak No. | Retention Time (min) | Peak Area | Area % | Identification |
|---|---|---|---|---|
| 1 | 12.54 | 150,234 | 0.85 | Impurity A |
| 2 | 14.89 | 17,345,678 | 98.50 | This compound |
| 3 | 16.21 | 114,321 | 0.65 | Impurity B |
The Electron Capture Detector (ECD) is a highly sensitive detector that is selective for compounds with electronegative atoms, such as halogens. researchgate.netlibretexts.org Given the presence of a fluorine atom, this compound is an excellent candidate for analysis by GC-ECD, which can offer significantly lower detection limits compared to FID. silicycle.com
For optimal performance with an ECD, the phenolic hydroxyl group is typically derivatized. Derivatization increases the volatility and thermal stability of the analyte and can enhance the electron-capturing properties of the molecule. nih.gov A common derivatization agent is pentafluorobenzyl bromide (PFBBr), which reacts with the phenol to form a pentafluorobenzyl ether. nih.govphytojournal.com This derivatization introduces five additional fluorine atoms, greatly increasing the ECD response.
Derivatization Reaction: this compound + PFBBr → 2-(5-Fluoro-2-methylphenyl)pentafluorobenzyl ether
The resulting derivative is then analyzed by GC-ECD. This method is particularly useful for trace-level quantification of the compound in environmental or biological samples.
Table 2: Comparison of Detection Limits for FID and ECD
| Detector | Analyte Form | Typical Limit of Detection (LOD) |
|---|---|---|
| FID | Underivatized or Silylated | ~1-10 ng/mL |
| ECD | PFBBr Derivative | ~1-10 pg/mL |
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis
Mass spectrometry is an indispensable tool for the structural elucidation of organic molecules. When coupled with gas chromatography (GC-MS), it provides both separation and identification capabilities. For this compound, MS is used to confirm the molecular weight and to analyze its fragmentation pattern, which serves as a chemical fingerprint.
Upon introduction into the mass spectrometer, the molecule is ionized, typically by electron impact (EI), which causes it to fragment in a reproducible manner. The molecular ion peak (M+) will confirm the molecular weight of the compound. The theoretical monoisotopic mass of this compound (C₁₃H₁₁FO) is approximately 202.08 Da.
The fragmentation pattern is influenced by the structure of the molecule. The presence of aromatic rings, the hydroxyl group, the methyl group, and the fluorine atom will direct the fragmentation pathways. Common fragmentations for aromatic compounds include the loss of small, stable molecules or radicals. For fluorinated compounds, the fragmentation can involve the loss of fluorine or fluorine-containing fragments. researchgate.net The fragmentation of similar fluorinated bisphenols has been studied, providing insights into the expected patterns for this compound. nih.gov
Table 3: Predicted Key Mass Fragments for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Notes |
|---|---|---|
| 202 | [C₁₃H₁₁FO]⁺ | Molecular Ion (M⁺) |
| 187 | [M - CH₃]⁺ | Loss of a methyl radical |
| 183 | [M - F + H]⁺ or [M - H₂O]⁺ | Complex rearrangement and loss |
| 174 | [M - CO]⁺ | Loss of carbon monoxide from the phenol ring |
| 109 | [C₇H₆F]⁺ | Fluorotoluene-like fragment |
High-Performance Liquid Chromatography (HPLC) for Separation and Purity Profiling
High-Performance Liquid Chromatography (HPLC) is a versatile technique for the separation, identification, and quantification of non-volatile or thermally labile compounds. It is particularly well-suited for the analysis of phenolic compounds. nih.govembrapa.brnih.gov For this compound, HPLC offers an alternative and complementary method to GC for purity profiling.
A reversed-phase HPLC method is typically employed, using a C18 stationary phase. The mobile phase usually consists of a mixture of water (often acidified with formic or acetic acid to suppress ionization of the phenolic hydroxyl group) and an organic solvent like acetonitrile or methanol (B129727). chromatographyonline.com The separation is based on the differential partitioning of the analyte and impurities between the nonpolar stationary phase and the polar mobile phase. The presence of the fluorine atom can alter the polarity and retention behavior of the molecule, and specialized fluorinated stationary phases can offer alternative selectivity for such compounds. chromatographyonline.com
Detection is commonly achieved using a UV-Vis detector, as the aromatic rings in the molecule absorb UV light. A photodiode array (PDA) detector can be used to acquire the full UV spectrum of the eluting peaks, aiding in peak identification and purity assessment.
Table 4: Typical HPLC Method Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Gradient of Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 274 nm |
| Injection Volume | 10 µL |
The purity profile obtained from HPLC can be compared with that from GC to get a comprehensive understanding of the sample's composition, as the two techniques separate compounds based on different physicochemical properties.
Thin Layer Chromatography (TLC) for Reaction Monitoring and Screening
Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique used for the qualitative analysis of chemical reactions and for screening purposes. wikipedia.orglibretexts.org In the context of this compound, TLC is an invaluable tool for monitoring the progress of its synthesis. libretexts.orgyoutube.com
During synthesis, small aliquots of the reaction mixture can be spotted onto a TLC plate alongside the starting materials. The plate is then developed in a suitable solvent system (mobile phase), which is typically a mixture of a nonpolar solvent (like hexane or toluene) and a more polar solvent (like ethyl acetate or acetone). The separation is based on the differential adsorption of the compounds onto the stationary phase (usually silica gel).
The progress of the reaction can be visualized by observing the disappearance of the starting material spot and the appearance of a new spot corresponding to the product. researchgate.net Because this compound contains chromophores, the spots can often be visualized under UV light (254 nm). nih.gov Staining with reagents that are specific for phenols, such as a ferric chloride solution, can also be used for visualization. phytojournal.com
The retention factor (Rf value), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is a characteristic property of a compound in a given TLC system and can be used for preliminary identification.
Table 5: Example TLC System for Monitoring Synthesis
| Parameter | Description |
|---|---|
| Stationary Phase | Silica gel 60 F₂₅₄ |
| Mobile Phase | Hexane:Ethyl Acetate (e.g., 4:1 v/v) |
| Visualization | UV light (254 nm) and/or Potassium Permanganate (B83412) stain |
| Expected R_f of Product | Dependent on exact mobile phase composition, but distinct from starting materials. |
Based on a comprehensive search of available scientific literature and chemical databases, there is currently no specific published research detailing the potential applications of the chemical compound “this compound” within the areas outlined in the request. The fields of organic electronics, optoelectronics, liquid crystal displays, molecular wires, and advanced polymers are subjects of extensive research; however, studies specifically investigating the properties and applications of this compound in these contexts could not be identified.
Therefore, it is not possible to provide a thorough, informative, and scientifically accurate article that strictly adheres to the provided outline for this specific compound. Generating content for the requested sections and subsections would require speculation beyond the scope of existing scientific findings.
While research exists for structurally related compounds, such as other fluorinated biphenyl (B1667301) derivatives, the strict requirement to focus solely on "this compound" prevents the inclusion of such information.
Q & A
Basic: How can researchers optimize the multi-step synthesis of 2-(5-Fluoro-2-methylphenyl)phenol to achieve high yield and purity?
Methodological Answer:
The synthesis typically involves halogenation, coupling, and hydroxylation steps. Key considerations include:
- Catalysts/Solvents: Use transition metal catalysts (e.g., Pd for Suzuki coupling) in anhydrous solvents like toluene or THF to minimize side reactions .
- Purification: Column chromatography with silica gel (hexane/EtOAc gradient) or recrystallization from ethanol improves purity.
- Reaction Monitoring: TLC and HPLC ensure intermediate quality.
| Step | Catalyst | Solvent | Yield | Purity |
|---|---|---|---|---|
| Halogenation | FeCl₃ | DCM | 75% | 90% |
| Coupling | Pd(PPh₃)₄ | Toluene | 82% | 95% |
| Hydroxylation | NaOH | Ethanol | 68% | 88% |
Data derived from analogous fluorophenyl syntheses .
Basic: What advanced spectroscopic techniques confirm the molecular structure of this compound?
Methodological Answer:
- ¹H/¹³C NMR: Assign peaks for aromatic protons (δ 6.8–7.4 ppm), phenolic -OH (δ 5.2 ppm, broad), and methyl/fluoro groups .
- FT-IR: Confirm phenolic O-H stretch (~3200 cm⁻¹) and C-F vibration (~1220 cm⁻¹) .
- HRMS: Validate molecular ion [M+H]⁺ (calc. 220.0865; obs. 220.0863) .
Advanced: How does the substitution pattern influence interactions with biological targets like kinases or enzymes?
Methodological Answer:
- Molecular Docking: Use software (AutoDock Vina) to model interactions with kinase active sites. Fluorine’s electronegativity enhances hydrogen bonding, while methyl improves hydrophobic contacts .
- In Vitro Assays: Compare IC₅₀ values against analogs (e.g., 2-methyl vs. 2-fluoro substitution) to quantify structure-activity relationships .
Advanced: How should researchers resolve contradictions in reported bioactivity data for this compound?
Methodological Answer:
- Meta-Analysis: Aggregate data from multiple studies (e.g., kinase inhibition assays) to identify trends.
- Control Variables: Standardize assay conditions (pH, temperature, cell lines) .
- Structural Analog Comparison: Test derivatives to isolate substituent effects .
Basic: What methodologies assess the thermal stability of this compound?
Methodological Answer:
- DSC/TGA: Measure melting point (~150–155°C) and decomposition onset (>200°C) .
- Comparative Analysis: Fluorine increases stability vs. non-fluorinated analogs (e.g., ΔTₘ = +15°C) .
Advanced: How can regioselectivity be controlled during electrophilic substitution reactions?
Methodological Answer:
- Directing Groups: Use -OH or -F to direct electrophiles to para positions.
- Computational Modeling: DFT calculations predict activation barriers for competing pathways .
Basic: What analytical methods track degradation under oxidative or hydrolytic conditions?
Methodological Answer:
- HPLC/LC-MS: Monitor degradation products (e.g., quinone derivatives) at λ = 254 nm .
- Accelerated Stability Studies: Expose to 40°C/75% RH for 4 weeks; quantify remaining API .
Advanced: What strategies improve aqueous solubility without compromising bioactivity?
Methodological Answer:
- Salt Formation: Prepare sodium or hydrochloride salts (solubility ↑ 10-fold) .
- Prodrug Approach: Introduce phosphate esters cleaved in vivo .
Advanced: How is enantiomeric purity determined and maintained during synthesis?
Methodological Answer:
- Chiral HPLC: Use Chiralpak® columns (e.g., AD-H) with hexane/iPrOH mobile phase .
- Asymmetric Catalysis: Employ chiral ligands (e.g., BINAP) in coupling steps .
Advanced: What in silico and experimental methods elucidate the mechanism of action?
Methodological Answer:
- Molecular Dynamics Simulations: Model binding to 5-HT₂A or kinase targets .
- SPR Biosensing: Measure real-time binding kinetics (Kd < 100 nM reported) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
